Aspartame Acesulfame

概要

説明

Aspartame acesulfame is a compound that combines two artificial sweeteners, aspartame and acesulfame potassium. This combination is used to enhance the sweetness of food and beverages without adding calories. This compound is known for its high sweetness potency, approximately 200 times sweeter than sucrose, making it a popular choice in the food industry .

準備方法

Synthetic Routes and Reaction Conditions: Aspartame acesulfame is synthesized by heating an approximately 2:1 ratio (weight/weight) of aspartame and acesulfame potassium in solution at acidic pH. This process allows crystallization to occur, and the potassium and moisture are eliminated, resulting in a more stable product than aspartame alone .

Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The process ensures the purity and stability of the compound, making it suitable for use in various food and beverage products .

化学反応の分析

Types of Reactions: Aspartame acesulfame undergoes several types of chemical reactions, including hydrolysis and degradation under specific conditions. For instance, aspartame can hydrolyze into its constituent amino acids under elevated temperature or high pH conditions .

Common Reagents and Conditions:

Hydrolysis: Water and heat are common reagents for hydrolysis reactions.

Major Products Formed:

Hydrolysis Products: Aspartic acid, phenylalanine, and methanol.

Degradation Products: 5-benzyl-3,6-dioxo-2-piperazineacetic acid.

科学的研究の応用

Metabolic Effects and Appetite Regulation

Recent studies have examined the metabolic effects of aspartame and acesulfame-K blends on energy intake, appetite, and blood glucose levels. A systematic review highlighted that participants consuming these blends generally had lower energy intake compared to those consuming sugar or water controls. However, the changes in energy intake were not reliably linked to subjective appetite scores or alterations in blood glucose levels .

Key Findings:

- Energy Intake : Lower energy intake was observed among healthy individuals consuming aspartame and acesulfame-K blends.

- Blood Glucose and Incretins : No significant changes were noted in postprandial blood glucose or incretin hormones (GLP-1 and GIP) when compared to controls .

Safety Assessments and Health Risks

The safety of aspartame has been a topic of considerable debate. The International Agency for Research on Cancer (IARC) classified aspartame as possibly carcinogenic to humans based on limited evidence from human studies. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that the evidence linking aspartame consumption to cancer is not convincing .

Health Risks Associated with Consumption:

- Cancer Risk : Some studies suggest an association between high consumption of aspartame and increased risks of breast cancer and obesity-related cancers .

- Cardiovascular Diseases : A large cohort study found a potential link between higher artificial sweetener consumption, particularly aspartame and acesulfame-K, and increased risk of cardiovascular diseases .

Applications in Food Products

Aspartame and acesulfame-K are utilized in a variety of food products, particularly those marketed as low-calorie or sugar-free alternatives. Their ability to provide sweetness without calories makes them attractive for:

- Beverages : Soft drinks, flavored waters, and energy drinks.

- Dairy Products : Yogurts and flavored milk.

- Confectionery : Sugar-free candies and desserts.

Study 1: Glucose Control

A randomized crossover trial investigated the effects of a beverage containing both sweeteners on glucose metabolism. Participants consumed a drink containing 144 mg/L of aspartame and 211 mg/L of acesulfame-K daily for two weeks. The study found no significant adverse effects on fasting glucose or insulin levels compared to mineral water .

Study 2: Hormonal Effects in Animals

Another study assessed the impact of these sweeteners on various physiological parameters in rats. It reported significant changes in urea and creatinine levels among those consuming aspartame compared to controls, suggesting potential hormonal disruptions .

Data Summary Table

| Application Area | Findings/Implications |

|---|---|

| Metabolic Effects | Lower energy intake; no significant impact on blood glucose |

| Safety Assessments | Possible carcinogenicity; mixed evidence on health risks |

| Food Product Usage | Commonly used in beverages, dairy products, confectionery |

| Case Study Insights | No adverse effects on glucose; hormonal changes observed in rats |

作用機序

Aspartame acesulfame is often compared with other artificial sweeteners such as:

Sucralose: Another high-potency sweetener, approximately 600 times sweeter than sucrose.

Saccharin: One of the oldest artificial sweeteners, about 300 times sweeter than sucrose.

Steviol Glycosides: Natural sweeteners derived from the stevia plant, about 200-300 times sweeter than sucrose.

Uniqueness: this compound is unique due to its combination of two sweeteners, providing a synergistic effect that enhances sweetness while maintaining stability under various conditions .

類似化合物との比較

- Sucralose

- Saccharin

- Steviol Glycosides

- Neotame

- Advantame

Aspartame acesulfame continues to be a subject of extensive research, contributing to our understanding of artificial sweeteners and their applications in various fields.

生物活性

Aspartame and acesulfame potassium (Ace-K) are widely used non-nutritive sweeteners that have garnered attention for their potential biological effects. This article examines their biological activity, focusing on their metabolic impacts, safety evaluations, and case studies from recent research.

Overview of Aspartame and Acesulfame Potassium

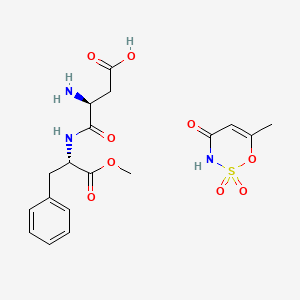

Aspartame is a dipeptide methyl ester composed of aspartic acid and phenylalanine. It is approximately 200 times sweeter than sucrose and is commonly used in various food products. Acesulfame potassium , on the other hand, is a synthetic sweetener that is often combined with aspartame to enhance sweetness without adding calories.

Metabolic Effects

Recent studies have highlighted significant differences in how these sweeteners affect metabolic pathways, particularly in gut microbiota. A study on Escherichia coli demonstrated that:

- Acesulfame potassium stimulated growth in E. coli, while aspartame inhibited it.

- The metabolic pathways affected included propanoate, phosphonate, and fatty acid metabolism, with Ace-K causing the most notable changes in gene expression related to these pathways .

Table 1: Comparative Effects of Aspartame and Acesulfame Potassium on E. coli

| Sweetener | Effect on Growth | Key Metabolic Pathways Affected |

|---|---|---|

| Aspartame | Inhibitory | Fatty acid metabolism, amino acid biosynthesis |

| Acesulfame K | Stimulatory | Propanoate metabolism, phosphonate metabolism |

Safety Evaluations

The safety of aspartame has been extensively evaluated. Current consumption levels remain below the acceptable daily intake (ADI) established by regulatory bodies such as the U.S. FDA (50 mg/kg bw/day) and the European Food Safety Authority (40 mg/kg bw/day). Research indicates that acute doses can affect plasma amino acid levels but do not exceed postprandial levels typically observed after protein consumption .

Case Study: Genotoxicity

A meta-analysis reported an increase in genotoxic activity when aspartame was combined with Ace-K. This finding raises concerns about the potential long-term effects of consuming these sweeteners together . Further research is needed to clarify these interactions and their implications for human health.

Appetite Regulation

A systematic review found that blends of aspartame and Ace-K did not significantly affect blood glucose levels or subjective appetite scores compared to controls. However, energy intake was lower among consumers of these blends, suggesting a potential role in weight management strategies .

Table 2: Summary of Appetite Studies Involving Aspartame and Acesulfame K

| Study Focus | Findings |

|---|---|

| Energy Intake | Lower in Asp/Ace-K blend consumers |

| Subjective Appetite Scores | No significant changes observed |

| Blood Glucose | No significant differences compared to controls |

Pharmacokinetics

The pharmacokinetic profiles of both sweeteners indicate rapid absorption and excretion. Acesulfame potassium is absorbed almost completely into systemic circulation, with peak blood levels occurring within 1-1.5 hours post-ingestion. Its elimination half-life ranges from 2.5 hours in humans to approximately 14 minutes when administered intravenously in rats .

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;6-methyl-2,2-dioxooxathiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5.C4H5NO4S/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;1-3-2-4(6)5-10(7,8)9-3/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);2H,1H3,(H,5,6)/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHQNWGLVVERFR-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NS(=O)(=O)O1.COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NS(=O)(=O)O1.COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O9N3S, C18H23N3O9S | |

| Record name | SALT OF ASPARTAME-ACESULFAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909991 | |

| Record name | Aspartame acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A white, odourless, crystalline powder | |

| Record name | SALT OF ASPARTAME-ACESULFAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Sparingly soluble water; slightly soluble in ethanol | |

| Record name | SALT OF ASPARTAME-ACESULFAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

106372-55-8 | |

| Record name | Twinsweet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106372-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame acesulfame [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106372558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARTAME ACESULFAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFE6C6BS24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。